molecular formula C15H30ClNO B1456306 4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride CAS No. 1220031-42-4

4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride

Cat. No. B1456306
M. Wt: 275.86 g/mol
InChI Key: ZBILJPLMIJUQOO-UHFFFAOYSA-N
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Description

4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C15H30ClNO . It has a molecular weight of 275.86 g/mol.


Molecular Structure Analysis

The molecular structure of 4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride is represented by the formula C15H30ClNO . The InChI code for this compound is 1S/C13H25NO.ClH/c1-2-4-12(5-3-1)8-11-15-13-6-9-14-10-7-13;/h12-14H,1-11H2;1H .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques: Recent research has focused on the synthesis of related piperidine derivatives, utilizing various organic reactions. For instance, studies have reported on the synthesis of compounds through reactions like Knoevenagel condensation, which involves catalytic amounts of piperidine (Kumar et al., 2016), and other methodologies that include the use of piperidine for the synthesis of Schiff and Mannich bases of isatin derivatives (Bekircan & Bektaş, 2008).
  • Molecular Structure: The crystal and molecular structures of piperidine derivatives are a subject of investigation to understand their conformation and potential interactions. For example, the structure of 4-piperidinecarboxylic acid hydrochloride was characterized using X-ray diffraction (Szafran, Komasa, & Bartoszak-Adamska, 2007), highlighting the importance of such analyses in understanding the properties of these compounds.

Biological Applications

  • Anticancer Potential: Some studies have focused on the synthesis of piperidine derivatives and evaluating their anticancer activities. For instance, the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents have been reported (Rehman et al., 2018), indicating the potential of piperidine derivatives in cancer therapy.
  • Antimicrobial Activities: The synthesis and evaluation of new piperidine compounds for antimicrobial activity have also been explored. This includes the development of novel compounds with potential microbial inhibition capabilities (Ovonramwen, Owolabi, & Oviawe, 2019), suggesting the utility of these derivatives in combating microbial infections.

Future Directions

The future directions for the use and study of 4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride are not specified in the web search results. As it’s used in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

4-[2-(2-cyclohexylethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO.ClH/c1-2-4-14(5-3-1)8-12-17-13-9-15-6-10-16-11-7-15;/h14-16H,1-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBILJPLMIJUQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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